molecular formula C10H6BrF2N3O B13170800 (E)-7-Bromo-5,6-difluoro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-7-Bromo-5,6-difluoro-N'-hydroxyisoquinoline-1-carboximidamide

Katalognummer: B13170800
Molekulargewicht: 302.07 g/mol
InChI-Schlüssel: NFHAZNDDEFLJBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-7-Bromo-5,6-difluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic compound with potential applications in various scientific fields. Its unique structure, featuring bromine, fluorine, and hydroxy groups, makes it an interesting subject for research in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-Bromo-5,6-difluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom at the 7th position of the isoquinoline ring.

    Fluorination: Addition of fluorine atoms at the 5th and 6th positions.

    Hydroxylation: Introduction of the hydroxy group.

    Formation of Carboximidamide: Conversion of the carboxylic acid group to carboximidamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-7-Bromo-5,6-difluoro-N’-hydroxyisoquinoline-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carboximidamide group to an amine.

    Substitution: Replacement of the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-7-Bromo-5,6-difluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Bromo-5,6-difluoroisoquinoline: Lacks the hydroxy and carboximidamide groups.

    5,6-Difluoroisoquinoline-1-carboximidamide: Lacks the bromine and hydroxy groups.

    7-Bromo-5,6-difluoro-N’-hydroxyisoquinoline: Lacks the carboximidamide group.

Uniqueness

(E)-7-Bromo-5,6-difluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the presence of all these functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H6BrF2N3O

Molekulargewicht

302.07 g/mol

IUPAC-Name

7-bromo-5,6-difluoro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H6BrF2N3O/c11-6-3-5-4(7(12)8(6)13)1-2-15-9(5)10(14)16-17/h1-3,17H,(H2,14,16)

InChI-Schlüssel

NFHAZNDDEFLJBH-UHFFFAOYSA-N

Isomerische SMILES

C1=CN=C(C2=CC(=C(C(=C21)F)F)Br)/C(=N\O)/N

Kanonische SMILES

C1=CN=C(C2=CC(=C(C(=C21)F)F)Br)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.